

A Technical Guide to the Coordination Chemistry of Chromium with Nitrogen Ligands

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Compound of Interest

Compound Name: Azane;chromium

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This guide provides an in-depth exploration of the fundamental principles governing the coordination chemistry of chromium with a diverse array of nitrogen-containing ligands. It covers the electronic structure, stereochemistry, spectroscopic and magnetic properties, and synthetic methodologies pertinent to this class of compounds, which are of significant interest in fields ranging from catalysis to medicinal chemistry.

Core Principles of Chromium Coordination

Chromium, a first-row transition metal, exhibits a rich coordination chemistry, primarily in the +2, +3, and +6 oxidation states, although other states like +5 are also known.^{[1][2]} The most stable and extensively studied oxidation state is Cr(III), which has a d^3 electronic configuration.^[2] According to Hard-Soft Acid-Base (HSAB) theory, the Cr(III) ion is a hard Lewis acid, showing a preference for coordination with hard Lewis bases, including many nitrogen donor ligands like ammonia and primary amines.^{[3][4]}

The coordination number and geometry of chromium complexes are influenced by the size and nature of the ligands and the oxidation state of the metal. Six-coordinate octahedral geometry is the most common, particularly for Cr(III).

Key Oxidation States and Electronic Configurations:

- Chromium (II) (d^4): Cr(II) complexes are potent reducing agents.^[2] In an octahedral field, they can be either high-spin ($t_{2g}^3 e_g^1$, with four unpaired electrons) or low-spin ($t_{2g}^4 e_g^0$, with two unpaired electrons), depending on the ligand field strength.^[5] High-spin d^4 octahedral complexes are susceptible to significant Jahn-Teller distortion.^[6]
- Chromium (III) (d^3): This is the most stable oxidation state.^[2] With a $t_{2g}^3 e_g^0$ configuration in an octahedral field, it has three unpaired electrons, leading to characteristic paramagnetic behavior and distinct electronic spectra.
- Chromium (V) (d^1): This higher oxidation state can be stabilized by strongly donating ligands, such as the nitrido (N^{3-}) ligand.^{[7][8]}

Common Nitrogen Donor Ligands

A vast range of nitrogen-containing molecules act as ligands for chromium, from simple monodentate to complex polydentate macrocyclic systems.

- Monodentate Ligands: Ammonia (ammine), pyridine, and their derivatives.
- Bidentate and Polydentate Ligands: Ethylenediamine (en), 2,2'-bipyridine (bpy), 1,10-phenanthroline (phen), and Schiff bases. These ligands form stable chelate rings with the chromium center.^[9]
- Macrocyclic Ligands: Porphyrins, corroles, and tetraazamacrocycles like cyclam and cyclen provide a high degree of kinetic and thermodynamic stability to the resulting chromium complexes.^{[7][10]}
- Anionic N-Donor Ligands: Amido (NR_2^-), imido (NR_2^-), and nitrido (N^{3-}) ligands can form strong, multiple bonds with the chromium center, stabilizing higher oxidation states.^[11]

Spectroscopic Properties

Electronic and vibrational spectroscopy are essential tools for characterizing chromium-nitrogen complexes.

3.1. Electronic (UV-Visible) Spectroscopy The UV-Vis spectra of octahedral Cr(III) complexes are typically characterized by two spin-allowed, but Laporte-forbidden, d-d transitions.^[12]

These correspond to the excitation of an electron from the ground state ($^4A_{2g}$) to excited states ($^4T_{2g}$ and $^4T_{1g}$). A third, higher-energy spin-allowed transition is often obscured by intense charge-transfer bands.^[13] Additionally, sharp, weak spin-forbidden transitions (e.g., to 2E and 2T_1 states) can sometimes be observed, which are responsible for the luminescence of some Cr(III) complexes.^{[9][13]}

3.2. Vibrational (Infrared) Spectroscopy IR spectroscopy is used to confirm the coordination of the nitrogen ligand to the chromium center. For instance, the coordination of an azomethine (C=N) group, common in Schiff base ligands, is indicated by a shift in its stretching frequency ($\nu(\text{C}=\text{N})$) compared to the free ligand. The appearance of a new band at lower frequencies (typically $\sim 450\text{ cm}^{-1}$) can be attributed to the Cr-N stretching vibration.

Magnetic Properties

The magnetic properties of chromium complexes are dictated by the number of unpaired d-electrons.

- Cr(III) (d^3): Complexes are paramagnetic, with magnetic moments typically in the range of 3.7-3.9 Bohr Magnetons (B.M.), corresponding to three unpaired electrons.^[10]
- Cr(II) (d^4): High-spin complexes are strongly paramagnetic with moments corresponding to four unpaired electrons, while low-spin complexes are less paramagnetic with two unpaired electrons.^[5]
- Polynuclear Complexes: In complexes containing multiple chromium centers, magnetic coupling (either antiferromagnetic or ferromagnetic) can occur, mediated by bridging ligands.^[14]

Data Presentation

The following tables summarize key quantitative data for representative chromium-nitrogen complexes.

Table 1: Selected Cr-N Bond Lengths in Various Complexes

Complex	Oxidation State	Cr-N Bond Type	Bond Length (Å)	Reference(s)
Nitrido(corrolato)chromium(V)	Cr(V)	Cr≡N (Nitrido)	1.530	[7][8]
Nitrido(corrolato)chromium(V)	Cr(V)	Cr-N (Pyrrolic)	1.988–1.997	[7]
[NCr(NPh)(NPr ⁱ ₂) ₂] [−]	Cr(V)	Cr≡N (Nitrido)	1.542	[11]
[NCr(NPh)(NPr ⁱ ₂) ₂] [−]	Cr(V)	Cr-N (Anilido/Amido)	1.896	[11]

| Dinuclear Cr(III) Macrocycle | Cr(III) | Cr-N (Average) | 2.166 [[13] |

Table 2: Electronic Transitions for Octahedral Cr(III)-Nitrogen Complexes

Complex	Solvent	⁴ A _{2g} → ⁴ T _{2g} (nm)	⁴ A _{2g} → ⁴ T _{1g} (F) (nm)	⁴ A _{2g} → ⁴ T _{1g} (P) (nm)	Reference(s)
Cr(III) with Thiohydrazone Ligand 1	Reflectance	475	431	406	[12]

| Cr(III) with Thiohydrazone Ligand 2 | Reflectance | 435 | 348 | 288 [[12] |

Table 3: Stability Constants for Cr(III) with N-Donor Ligands

Ligand	Medium	Temperature (°C)	$\log \beta_1$	$\log \beta_2$	$\log \beta_3$	Reference(s)
Cyanide (CN ⁻)	Aqueous	29-45	-	-	-	[15]
Thiocyanate (SCN ⁻)	1 M NaClO ₄	25	3.1	4.8	5.8	[16]
EDTA ⁴⁻	Aqueous	29-45	-	-	-	[15]
Methylamine (CH ₃ NH ₂)	Aqueous	29-45	-	-	-	[15]
Ethylamine (C ₂ H ₅ NH ₂)	Aqueous	29-45	-	-	-	[15]
Iminodiacetic acid	0.1 M NaClO ₄	25	10.9	21.4	-	[16]

| Picolinic acid | 0.1 M NaClO₄ | 25 | 4.76 | 9.14 | - | [16] |

Note: Stability constant data for some ligands in reference[15] were determined but not presented in a stepwise format.

Experimental Protocols

6.1. General Synthesis of a Cr(III) Macrocyclic Complex

This protocol is adapted from the synthesis of Cr(III) complexes with ligands derived from 2,6-diaminopyridine.

- **Ligand Formation/Template Synthesis:** An ethanolic solution of a dicarbonyl compound (e.g., acetylacetone, 0.01 mol) is mixed with an ethanolic solution of a diamine (e.g., 2,6-diaminopyridine, 0.01 mol).
- **Complexation:** To this mixture, a solution of a Cr(III) salt (e.g., CrCl₃·6H₂O, 0.005 mol) in ethanol or water is added.

- **Reaction:** The resulting solution is refluxed for several hours (typically 4-6 hours). The color of the solution may change, indicating complex formation.
- **Isolation:** The solution is cooled to room temperature and may be left overnight to facilitate precipitation.
- **Purification:** The solid product is collected by filtration, washed with a suitable solvent like ethanol to remove unreacted starting materials, and dried under vacuum over a desiccant (e.g., P_4O_{10}).

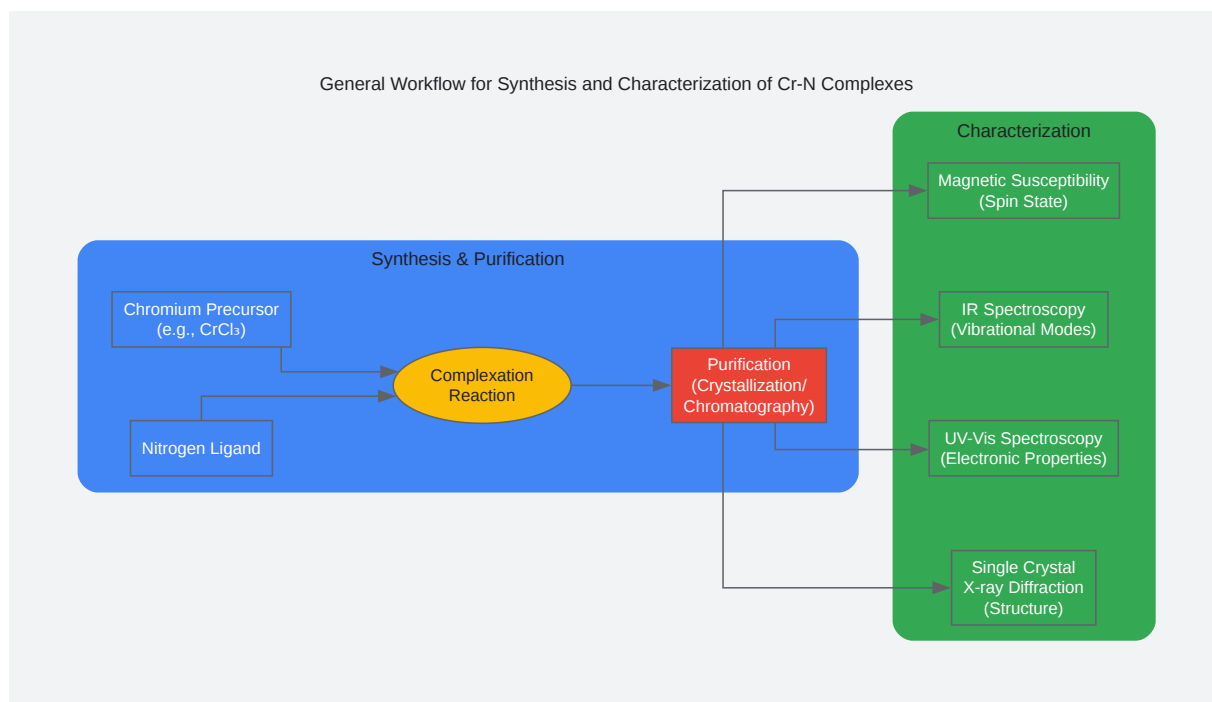
6.2. Synthesis of Chloro-hydroxo(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) Chloride

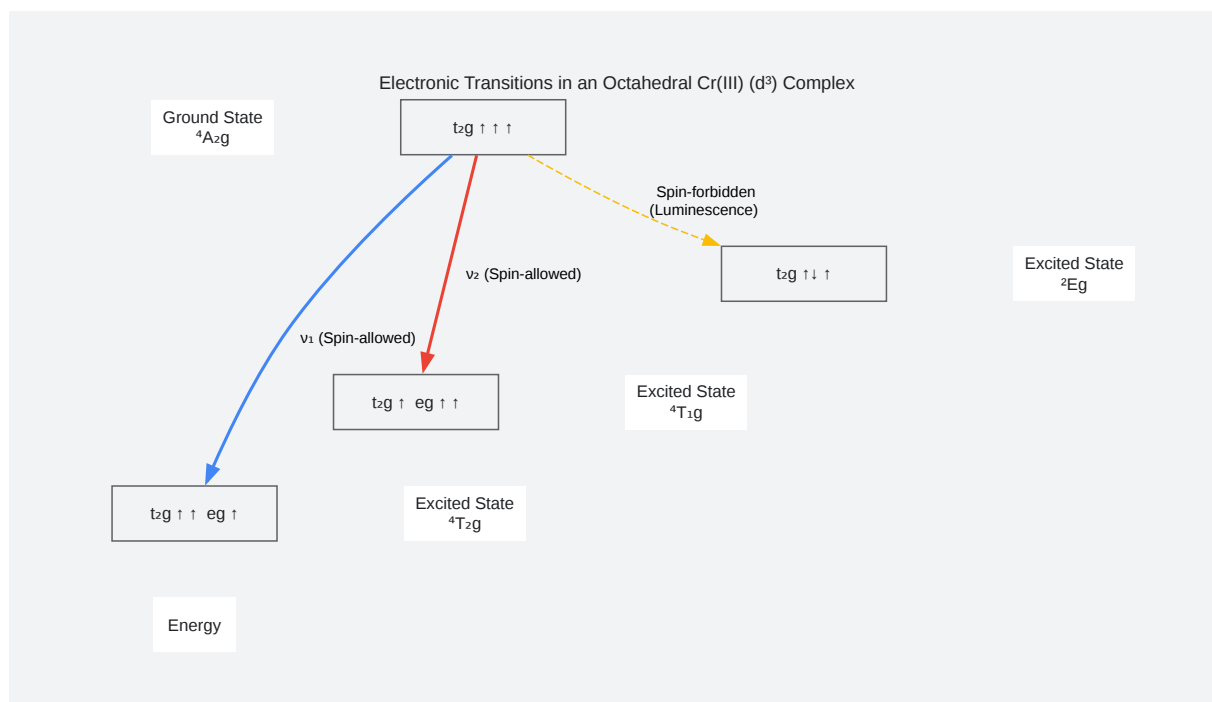
This protocol is adapted from reference[10].

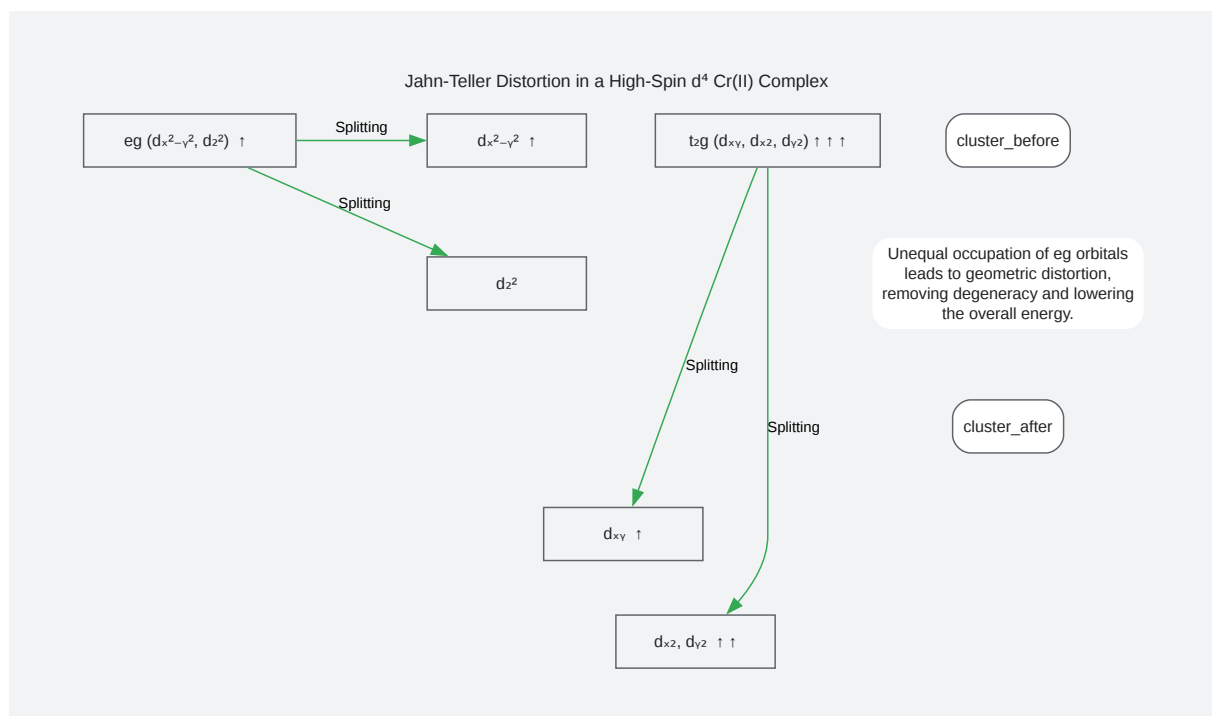
- **Ligand Dissolution:** The cross-bridged macrocyclic ligand (0.254 g, 1.00 mmol) is dissolved in 20 mL of dimethylformamide (DMF).
- **Addition of Chromium Precursor:** Anhydrous chromium(II) chloride ($CrCl_2$, 0.123 g, 1.00 mmol) is added to the solution.
- **Reaction:** The mixture is stirred at 50–60 °C for 48 hours in the open air. The reaction progress is monitored by a color change from green to dark blue.
- **Crystallization:** The solution is cooled, and any solid impurities are removed by filtration.
- **Isolation:** Diethyl ether is allowed to slowly diffuse into the filtrate. This results in the formation of blue, X-ray quality crystals of the product. The crystals are collected, washed, and dried.

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and theoretical principles in chromium coordination chemistry.







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